molecular formula C16H15NO2 B14547671 2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile CAS No. 62100-08-7

2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile

Cat. No.: B14547671
CAS No.: 62100-08-7
M. Wt: 253.29 g/mol
InChI Key: ZOFNFKHXTQAANV-UHFFFAOYSA-N
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Description

2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetonitrile with benzaldehyde in the presence of a base to form the intermediate product, which is then subjected to further reactions to introduce the hydroxy group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The nitrile group can also interact with nucleophiles, affecting cellular processes .

Properties

CAS No.

62100-08-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile

InChI

InChI=1S/C16H15NO2/c1-19-15-8-6-12(7-9-15)16(18)10-13-4-2-3-5-14(13)11-17/h2-9,16,18H,10H2,1H3

InChI Key

ZOFNFKHXTQAANV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)O

Origin of Product

United States

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